N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
Overview
Description
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol It is known for its unique structure, which includes a pyrazole ring substituted with dimethyl groups and an ethylidene hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified. The general reaction scheme is as follows:
- Dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., ethanol).
- Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
This includes optimizing reaction conditions, solvent selection, and purification techniques to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxime group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, its pyrazole ring can engage in π-π interactions and hydrogen bonding with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
- N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine oxime
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring and the presence of the ethylidene hydroxylamine moiety. This structural uniqueness imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(NE)-N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(9-11)7-4-8-10(3)6(7)2/h4,11H,1-3H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESYGHRTVFHGAW-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C(=N/O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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